molecular formula C22H27ClN2O6S B3290633 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate CAS No. 86621-94-5

4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate

Cat. No. B3290633
CAS RN: 86621-94-5
M. Wt: 483 g/mol
InChI Key: OVMQIVIYKXXEIT-TYYBGVCCSA-N
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Description

This compound, also known as BM 15766 sulfate, has the empirical formula C22H25ClN2O2 · H2SO4 . It has a molecular weight of 482.98 .


Molecular Structure Analysis

The molecular structure of this compound is based on its empirical formula, C22H25ClN2O2 · H2SO4 . It contains a piperazine ring, a propenyl group, and a benzoic acid group, among other functional groups .

Scientific Research Applications

  • Metabolic Pathways in Antidepressants : A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which involves the oxidation of a compound similar to the one . This oxidation leads to various metabolites, including a benzoic acid derivative, highlighting the role of such compounds in drug metabolism and potential therapeutic effects (Hvenegaard et al., 2012).

  • Antimicrobial Properties of Sulfonamide-Amide Derivatives : Abbavaram and Reddyvari (2013) synthesized bifunctional sulfonamide-amide derivatives, including compounds structurally related to the queried chemical. These compounds demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (Abbavaram & Reddyvari, 2013).

  • Drug Metabolite Identification : A study by Goenechea et al. (1988) on Meclozine metabolism isolated various compounds from human urine and feces, including a derivative structurally similar to the queried chemical. These findings are vital for understanding the metabolic fate of drugs in the human body and could inform drug development and safety assessments (Goenechea et al., 1988).

  • Radiopharmaceutical Synthesis : In 1988, Santamaria et al. conducted dual labelling of Lobuprofen with tritium and carbon-14, involving a compound structurally related to the queried chemical. This research demonstrates the application of such compounds in creating labeled molecules for pharmaceutical studies (Santamaria et al., 1988).

  • Synthesis of Novel Antimicrobial Agents : Desai, Shihora, and Moradia (2007) reported the synthesis of new compounds, including quinazolines, involving chemical structures related to the queried compound. These compounds exhibited antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions. This often includes using personal protective equipment, working in a well-ventilated area, and following proper waste disposal procedures .

properties

IUPAC Name

4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2.H2O4S/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27;1-5(2,3)4/h1-10H,11-17H2,(H,26,27);(H2,1,2,3,4)/b2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQIVIYKXXEIT-TYYBGVCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate

CAS RN

86621-94-5
Record name 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
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4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
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4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
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4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
Reactant of Route 5
4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
Reactant of Route 6
4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate

Citations

For This Compound
2
Citations
L Xu, LG Sheflin, NA Porter, SJ Fliesler - Biochimica et Biophysica Acta …, 2012 - Elsevier
Smith–Lemli–Opitz syndrome (SLOS) is a recessive disease characterized by markedly elevated levels of 7-dehydrocholesterol (7-DHC) and reduced levels of cholesterol in tissues …
Number of citations: 48 www.sciencedirect.com
S Grether-Beck, M Salahshour-Fard, A Timmer… - Oncogene, 2008 - nature.com
Solar ultraviolet A (UVA)(320–400 nm) radiation-induced gene expression in keratinocytes is initiated at the level of the cell membrane via generation of singlet oxygen and subsequent …
Number of citations: 34 www.nature.com

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